

Lanatoside B source Digitalis lanata

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Compound of Interest

Compound Name: Lanatoside B

Cat. No.: B190427

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An In-depth Technical Guide to **Lanatoside B** from Digitalis lanata

Introduction

Digitalis lanata, commonly known as woolly foxglove, is a biennial or perennial plant species belonging to the Scrophulariaceae family.[1] Native to Central and Southern Europe, it is a significant medicinal plant cultivated for its rich content of cardiac glycosides, a class of naturally occurring steroid-like compounds.[1][2] Among these, **Lanatoside B** is a prominent glycoside, alongside others such as Lanatoside A, C, and E.[1] Historically, Digitalis species have been paramount in the treatment of heart conditions. While Digitalis purpurea was initially the primary source, D. lanata has gained prominence for industrial production due to its higher yield of cardioactive heterosides and the specific profile of its glycosides, including the precursors to the widely used drug, digoxin.[1][3] This guide provides a comprehensive technical overview of **Lanatoside B**, covering its biosynthesis, extraction, pharmacological action, and the methodologies involved in its study.

Lanatoside B: Chemical and Pharmacological Profile

Lanatoside B is a cardenolide, a type of cardiac glycoside characterized by a five-membered lactone ring attached to a steroid nucleus.[4] Its complex structure includes a sugar moiety that influences its solubility and biological activity.[5]

Table 1: Chemical and Physical Properties of **Lanatoside B**

Property	Value	Reference
Molecular Formula	C ₄₉ H ₇₆ O ₂₀	[5]
Molecular Weight	985.12 g/mol	[5]
CAS Number	17575-21-2	
Melting Point	245-248°C	[6]
Solubility	Soluble in Methanol (1/20) and Ethanol (1/40); Insoluble in Water.	[6]
Appearance	White crystalline powder.	[3]

Mechanism of Action

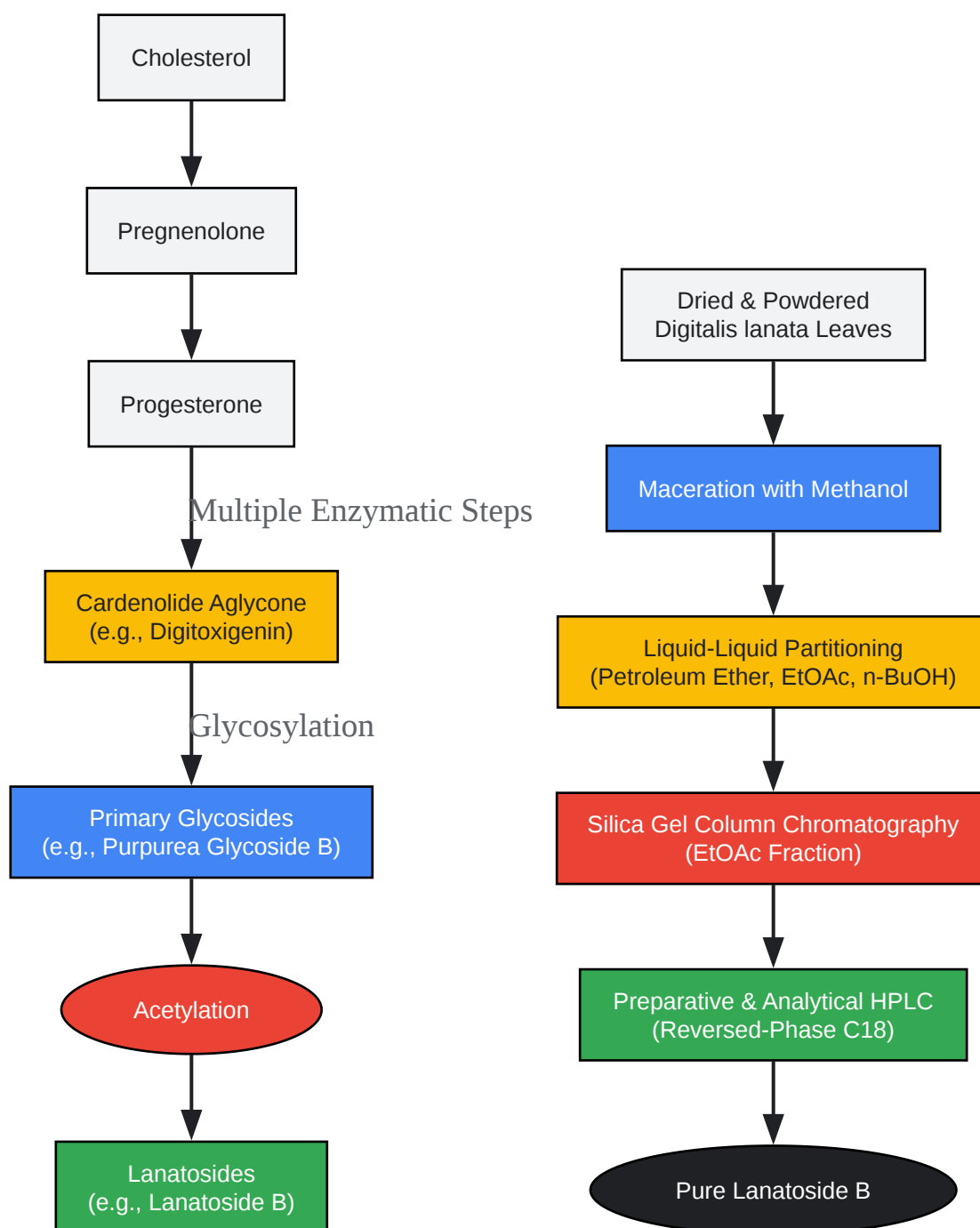
The primary pharmacological action of **Lanatoside B**, like other cardiac glycosides, is the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump located in the cell membranes of cardiac muscle cells (myocytes).[5] This inhibition leads to a cascade of events:

- **Increased Intracellular Sodium:** By blocking the Na⁺/K⁺-ATPase pump, the efflux of sodium ions from the cell is reduced, leading to an accumulation of intracellular sodium.[7]
- **Increased Intracellular Calcium:** The elevated intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX). This transporter typically removes calcium from the cell, but under conditions of high intracellular sodium, its activity is reversed, leading to an increase in intracellular calcium concentration.[5][7]
- **Enhanced Myocardial Contractility:** The increased availability of intracellular calcium enhances the interaction between actin and myosin, the contractile proteins of the heart muscle. This results in a more forceful contraction of the heart (a positive inotropic effect).[7][8]

This mechanism makes **Lanatoside B** effective in treating conditions like congestive heart failure, where cardiac output is diminished.[1][6]

Signaling Pathway of Lanatoside B

The signaling cascade initiated by **Lanatoside B**'s inhibition of the Na⁺/K⁺-ATPase pump is central to its therapeutic and toxic effects.



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